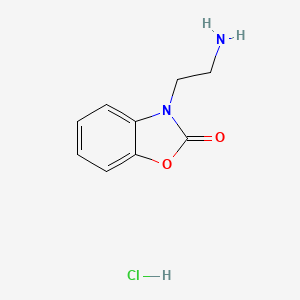

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Description

Key Features of Benzoxazolone Crystallography :

- Planarity : The benzoxazolone ring system is typically planar, with dihedral angles between fused rings <1°.

- Hydrogen Bonding : Substituents like the 2-aminoethyl group influence packing via intermolecular interactions. For example, in analogous structures, the hydrochloride salt forms ionic bonds with chloride ions and hydrogen bonds with adjacent molecules.

- Unit Cell Parameters : Similar compounds (e.g., 2-(2-aminophenyl)benzoxazole ) crystallize in monoclinic systems with space group P21/c and unit cell dimensions approximating:

- a = 4.8–5.0 Å

- b = 14.8–15.0 Å

- c = 29.4–30.0 Å

- β = 91–92°

Predicted Structural Attributes:

- The 2-aminoethyl group may adopt a staggered conformation to minimize steric hindrance.

- Ionic interactions between the protonated amine and chloride ion likely dominate the crystal lattice .

Tautomeric Forms and Resonance Stabilization

Benzoxazolone derivatives exhibit lactam-lactim tautomerism , influenced by substituents and solvent environment . For this compound:

Tautomeric Equilibrium:

Resonance Stabilization:

The lactam form is stabilized by resonance delocalization within the oxazolone ring (Figure 1):

- The carbonyl oxygen participates in conjugation with the adjacent nitrogen.

- Electron density from the aminoethyl group enhances aromaticity in the benzene ring.

O O

|| ||

N–C–O– ↔ N+=C–O−

Figure 1: Resonance structures of the benzoxazolone ring.

In aqueous solution, the hydrochloride salt further stabilizes the lactam tautomer via protonation of the amine group, suppressing lactim formation .

Properties

IUPAC Name |

3-(2-aminoethyl)-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPJKXNKWAYKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Aminophenol with Phosgene or Urea Derivatives

- The benzoxazole ring is formed by reacting o-aminophenol or its derivatives with phosgene or urea under inert organic solvents such as benzene, toluene, methylene chloride, or dimethylformamide.

- For example, 2-amino-4-chlorophenol is refluxed with urea in dimethylformamide at 60°C for 3 hours, releasing ammonia and yielding 5-chloro-1,3-benzoxazol-2(3H)-one after precipitation and recrystallization.

- Phosgene reacts with o-aminophenol in excess in inert solvents to form benzoxazolone rings. Protective groups may be used to mask reactive centers during these steps.

Introduction of the 2-Aminoethyl Side Chain

- The aminoethyl substituent is introduced via nucleophilic substitution or alkylation reactions.

- A common approach involves the reaction of the benzoxazole intermediate with 3-bromopropylamine hydrobromide in the presence of bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like DMF at elevated temperatures (~70°C).

- This reaction proceeds via a Smiles rearrangement mechanism, facilitating ring closure and side chain attachment.

Cyclization and Ring Closure Techniques

- Cyclization to form the benzoxazole ring can be accelerated by using catalysts such as boron trifluoride etherate (BF3·Et2O) or nano-ZnO catalysts in solvents like DMF at elevated temperatures (100°C).

- The reaction conditions, including temperature and choice of base, significantly influence the yield and selectivity of the product. For example, higher temperatures favor disulfide formation in related systems but can be optimized for benzoxazole synthesis.

Conversion to Hydrochloride Salt

- The free base form of 3-(2-aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is converted to its hydrochloride salt by treatment with hydrochloric acid in organic solvents.

- This salt formation enhances aqueous solubility and stability, facilitating downstream applications.

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzoxazole ring formation | o-Aminophenol + Phosgene or Urea | Benzene, Toluene, DMF | 60–100 °C | 80–95 | Protective groups may be used |

| Aminoethyl side chain addition | Benzoxazole + 3-bromopropylamine hydrobromide + K2CO3 | DMF | 70 °C | 85–90 | Smiles rearrangement mechanism |

| Cyclization catalyst | BF3·Et2O or nano-ZnO | DMF | Reflux/100 °C | Moderate | Catalytic efficiency varies |

| Hydrochloride salt formation | Treatment with HCl | Methanol, Ether | Room temperature | Quantitative | Enhances solubility and stability |

- Protective groups such as Boc or Cbz are recommended to mask amino groups during early synthetic steps to prevent side reactions.

- The choice of base (K2CO3, Cs2CO3, or Et3N) and stoichiometry is critical for selective alkylation and minimizing by-products.

- Catalytic methods using nano-ZnO have shown operational simplicity but require optimization due to moderate yields and high temperatures.

- Boron tribromide is used for deprotection of alkoxy groups in some synthetic routes, facilitating subsequent cyclization.

- Purification is typically achieved by column chromatography using hexane/ethyl acetate mixtures or recrystallization from ethanol or hexane.

Chemical Reactions Analysis

Synthetic Routes and Key Functional Group Reactivity

The compound’s synthesis often involves precursor manipulation of benzoxazole derivatives. Key reactions include:

Nucleophilic Substitution Reactions

The aminoethyl side chain participates in nucleophilic reactions:

-

Amide bond formation : Reacts with activated esters (e.g., pentafluorophenyl esters) using carbodiimide coupling agents like EDCI/HOBt .

-

Hydrogenation : Reductive cleavage of protecting groups (e.g., Boc) under 4 atm H₂ with Pd/C yields primary amines .

Table 2: Nucleophilic Reactions

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| EDCI/HOBt | Peptide-conjugated benzoxazolone | DMA, 80°C, 12h | |

| Trifluoroacetic acid | Deprotected aminoethyl derivative | CH₂Cl₂, rt, 2h |

Ring-Opening and Rearrangement

The benzoxazolone ring undergoes selective transformations:

-

Acid-mediated Beckmann rearrangement : Converts ketimine intermediates to 2-substituted benzoxazoles under NaOCl .

-

Base-induced ring expansion : Treatment with LiHMDS generates 3-aminobenzoxazines via N–O bond cleavage .

Catalytic Cross-Coupling

Palladium-mediated reactions enable diversification:

-

Aminocarbonylation : Aryl bromides react with 2-aminophenols to form styryl-benzoxazoles (70-85% yield) .

-

Suzuki-Miyaura coupling : Limited documentation, but analogous benzoxazoles show compatibility with aryl boronic acids .

Stability and Side Reactions

Scientific Research Applications

Structural Characteristics

The compound has the following molecular properties:

- Molecular Formula : C9H11ClN2O2

- Molecular Weight : 214.65 g/mol

- CAS Number : 1258640-03-7

The presence of both amino and carbonyl functional groups contributes to its reactivity and solubility in aqueous environments, making it suitable for various applications in research and industry.

Medicinal Chemistry

The compound exhibits significant biological activities that make it a candidate for drug development. Notable applications include:

- Antimicrobial Properties : Studies have shown that 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride possesses antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell function through interaction with cellular components.

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation. It is believed to interfere with specific signaling pathways essential for tumor growth.

Case Study: Anticancer Effects

A recent study demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. The findings suggest potential for further development as a therapeutic agent in oncology.

Biological Research

In biological studies, this compound is used to investigate enzyme interactions and receptor binding affinities. Its ability to form hydrogen bonds with proteins enhances its utility in understanding biochemical pathways.

Table 1: Biological Activities

Material Science

Due to its unique chemical structure, this compound is also being explored for applications in materials science. Its properties may allow it to act as a precursor for synthesizing novel polymers or as an additive in coatings and composites.

Table 2: Material Applications

| Application Type | Description |

|---|---|

| Polymer Synthesis | Used as a monomer to create functionalized polymers |

| Coatings | Enhances durability and resistance properties in coatings |

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Benzoxazolone Derivatives

The following table summarizes key benzoxazolone-based analogs and their distinguishing features:

Key Observations:

3-(4-Aminobutyl) analog: The longer aminobutyl chain may improve membrane permeability but could introduce steric hindrance in receptor binding . 3-(2-Hydroxyethyl) analog: Replacement of the amino group with a hydroxyl group (CAS 889949-94-4) alters hydrogen-bonding capacity, affecting both solubility and biological interactions .

Discontinuation Trends: Both this compound and its hydroxyethyl analog (CAS 889949-94-4) are marked as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or market demand .

Comparison with Non-Benzoxazolone Derivatives

- 6-Benzyloxytryptamine hydrochloride: Shares an aminoethyl side chain but replaces the benzoxazolone core with a benzyloxyindole system, likely influencing serotonin receptor affinity .

- Trazodone N-Oxide Hydrochloride : A pharmacologically active impurity in antidepressants, demonstrating the importance of heterocyclic systems in drug design .

Biological Activity

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride (CAS No. 1258640-03-7) is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by case studies and research findings.

- Molecular Formula : C9H11ClN2O2

- Molecular Weight : 214.65 g/mol

- CAS Number : 1258640-03-7

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit various antimicrobial properties. A study on related compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans . Though the specific activity of this compound has not been extensively documented, its structural similarities suggest potential antimicrobial efficacy.

| Compound | Activity | Target Organism |

|---|---|---|

| 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one | Antibacterial | Bacillus subtilis |

| Related Benzoxazole Derivatives | Antifungal | Candida albicans |

Anticancer Properties

Numerous studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The presence of the benzoxazole moiety is believed to play a crucial role in these activities.

A structure–activity relationship (SAR) analysis has been conducted to identify how modifications to the benzoxazole structure can enhance anticancer properties. This analysis has revealed that certain substitutions can increase selectivity towards cancer cells while reducing toxicity to normal cells .

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various benzoxazole derivatives on different cancer cell lines. The results indicated that some derivatives exhibited a higher selectivity index for cancer cells compared to normal cells, suggesting their potential as anticancer agents .

- Antimicrobial Screening : In another study, a series of benzoxazole compounds were screened for their antimicrobial activity against standard bacterial strains. The results showed that while many compounds had limited antibacterial effects, some demonstrated significant activity against specific strains .

Structure–Activity Relationship (SAR)

The SAR studies conducted on benzoxazole derivatives have established that:

- Substituents on the benzene ring : The presence and position of substituents significantly influence biological activity.

- Functional Groups : The introduction of amino or hydroxyl groups can enhance both antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3-(2-aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzoxazolone derivatives are often synthesized using acyl chloride intermediates (e.g., 2-(chlorosulfanyl)benzoyl chloride) reacted with amines under anhydrous conditions in dichloromethane. Triethylamine is typically used to scavenge HCl, improving reaction efficiency . Purification via silica gel chromatography (chloroform/ethyl acetate eluent) and recrystallization from ethyl acetate enhances purity and yield (58–85% reported for analogous benzothiazolones) . Optimizing stoichiometry (e.g., 1:1 molar ratio of acyl chloride to amine) and maintaining low temperatures (0–5°C) during initial mixing reduces side reactions.

Q. How should researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray crystallography for unambiguous confirmation of molecular geometry, as demonstrated for structurally related 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one .

- NMR spectroscopy (1H, 13C) to verify proton environments and carbon frameworks. For example, aromatic protons in benzoxazole rings typically resonate at δ 7.0–8.0 ppm, while methylene groups in the aminoethyl side chain appear near δ 3.5–4.0 ppm .

- Elemental analysis to confirm stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the benzoxazole core?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational methods (e.g., density functional theory, DFT) can map electron density distributions, identifying nucleophilic sites. For instance, electron-withdrawing substituents (e.g., chloro groups) at position 6 of the benzoxazole ring deactivate electrophilic attacks at adjacent positions, directing substitutions to meta positions. Experimental validation via X-ray crystallography (e.g., C–C bond length analysis) and kinetic studies under varying electrophile concentrations further clarify trends .

Q. How can researchers resolve contradictions in solvent effects on reaction kinetics for benzoxazolone derivatives?

- Methodological Answer : Systematic solvent screening (polar aprotic vs. protic solvents) with real-time monitoring (e.g., in situ IR spectroscopy) identifies solvent-specific intermediates. For example, dichloromethane promotes faster acylation due to its low polarity and ability to stabilize charged intermediates, whereas DMSO may slow reactions by stabilizing reactants. Conflicting data can be reconciled using multivariate analysis (e.g., principal component analysis) to isolate solvent parameters (dielectric constant, H-bonding capacity) most correlated with rate changes .

Q. What strategies are effective for studying structure-activity relationships (SAR) of benzoxazolone derivatives in biological systems?

- Methodological Answer :

- Functional group modulation : Introduce substituents (e.g., halogens, alkyl chains) at positions 3 and 6 of the benzoxazole ring to assess steric/electronic impacts on receptor binding. For example, 3-benzyl substitutions enhance lipophilicity, potentially improving blood-brain barrier penetration .

- Biological assays : Pair in vitro binding assays (e.g., fluorescence polarization for protein-ligand interactions) with molecular docking simulations to validate hypothesized binding modes. Cross-reference with cytotoxicity data (e.g., IC50 values) to distinguish target-specific effects from nonspecific toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of benzoxazolone derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., known inhibitors). Meta-analysis of published IC50 values with statistical weighting (e.g., random-effects models) can identify consensus trends. For example, conflicting reports on neuroactivity may reflect differential metabolite formation in hepatic microsome preparations .

Experimental Design Considerations

Q. What controls are critical when evaluating the stability of 3-(2-aminoethyl)-benzoxazolone hydrochloride under physiological conditions?

- Methodological Answer :

- pH stability tests : Incubate the compound in buffers mimicking physiological pH (e.g., pH 7.4 PBS, pH 2.0 gastric fluid) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.

- Light/oxidation controls : Perform parallel experiments under dark conditions and with antioxidants (e.g., ascorbic acid) to isolate photo- or oxidative degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.